BenchChemオンラインストアへようこそ!

SAMARIUM TELLURIDE

pressure sensor resistive memory device high-pressure physics

Samarium telluride (SmTe, CAS 12040-00-5) is a binary rare-earth monochalcogenide semiconductor with a rock-salt cubic crystal structure, formally containing samarium in the +2 oxidation state. As a member of the SmX family (X = S, Se, Te), SmTe crystallizes with a lattice constant of 0.6594 nm and exhibits a band gap of 0.65 eV at ambient pressure, classifying it as a narrow-gap semiconductor.

Molecular Formula Sm2Te3
Molecular Weight 683.52
CAS No. 12040-00-5
Cat. No. B1144021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAMARIUM TELLURIDE
CAS12040-00-5
Molecular FormulaSm2Te3
Molecular Weight683.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium Telluride (SmTe) Procurement Guide: Differentiated Semiconductor Sputtering Targets, Powders, and Single Crystals for High-Pressure Sensor and Thin-Film Device Applications


Samarium telluride (SmTe, CAS 12040-00-5) is a binary rare-earth monochalcogenide semiconductor with a rock-salt cubic crystal structure, formally containing samarium in the +2 oxidation state [1]. As a member of the SmX family (X = S, Se, Te), SmTe crystallizes with a lattice constant of 0.6594 nm and exhibits a band gap of 0.65 eV at ambient pressure, classifying it as a narrow-gap semiconductor [1]. The compound is available commercially as high-purity sputtering targets (up to 99.999% purity), powders, and single crystals for research and industrial thin-film deposition [2].

Format Sputtering targets, powders, and single crystals available for thin-film deposition
Purity grade High-purity grade up to 5N supports semiconductor research workflows
Research context Narrow-gap semiconductor with rock-salt structure for pressure sensor and optoelectronic studies

Why SmTe Cannot Be Replaced by SmS or SmSe: Quantified Differentiation in the Samarium Monochalcogenide Series


Although SmS, SmSe, and SmTe share the same rock-salt structure and nominal divalent samarium state, their electronic and transport properties diverge dramatically due to the increasing anionic radius and decreasing electronegativity from sulfide to telluride [1]. These differences manifest in band gap, resistivity, activation energy, and pressure-response behavior that cannot be tuned by simple stoichiometric adjustment; selecting the wrong chalcogenide leads to order-of-magnitude mismatches in critical device parameters, as demonstrated in the quantitative comparisons below [1][2].

Pressure transition mismatch
SmS and SmSe exhibit significantly different insulator-to-metal transition pressures and hysteresis behavior; direct replacement may shift device operating range and linearity.
Band gap & resistivity mismatch
Substituting SmSe or SmS alters the infrared absorption edge and room-temperature resistivity by orders of magnitude, making spectral response and readout circuit design non-transferable.
Lattice parameter mismatch
Smaller lattice constants of SmS and SmSe increase interfacial strain in heteroepitaxial stacks; using SmTe may require re-validation of substrate compatibility.

Samarium Telluride (SmTe) Quantitative Differentiation Evidence: Head-to-Head Comparison Against SmS, SmSe, and Divalent Rare-Earth Tellurides


SmTe Requires the Highest Pressure for Insulator-to-Metal Transition Among SmX Chalcogenides

SmTe undergoes a continuous, isostructural insulator-to-metal transition at ~60 kbar (6.0 GPa), compared to ~45 kbar for SmSe and an abrupt, discontinuous transition at only 6.5 kbar for SmS [1][2]. The continuous nature of the SmTe transition avoids the hysteresis and abrupt resistivity jump seen in SmS, enabling a wider, linear pressure-response window [1].

Insulator-to-metal transition
Head-to-head
~60 kbar (continuous) vs SmSe ~45 kbar, SmS 6.5 kbar (discontinuous)
Reported wider, hysteresis-free pressure window supports sensor linearity evaluation
Hydrostatic pressure, room temperature; data from single-crystal/polycrystalline samples
pressure sensor resistive memory device high-pressure physics

SmTe Exhibits the Widest Zero-Pressure Band Gap Among Samarium Monochalcogenides

At ambient pressure, SmTe possesses a band gap of 0.65 eV, significantly larger than SmSe (0.45 eV) and SmS (0.15 eV) [1]. This wider gap translates to lower intrinsic carrier concentration at room temperature and a distinct infrared absorption edge.

Zero-pressure band gap
Head-to-head
0.65 eV (SmSe 0.45 eV, SmS 0.15 eV)
Absorption edge near 1.9 μm; selection of SmTe defines short-wave IR detector spectral range
Optical absorption spectroscopy at ambient conditions
infrared optoelectronics narrow-gap semiconductor band gap engineering

SmTe Has the Highest 4f Electron Activation Energy in the SmX Series

The activation energy required to promote a 4f electron into the 5d-6s conduction band is 0.63 eV for SmTe, compared to 0.46 eV for SmSe, 0.20 eV for SmS, and 0.22 eV for TmTe [1]. This higher barrier directly impacts the pressure and temperature thresholds for the valence transition, making SmTe the most stable member against spontaneous carrier generation in the semiconducting state.

4f electron activation energy
Head-to-head
0.63 eV (SmSe 0.46 eV, SmS 0.20 eV, TmTe 0.22 eV)
Reported higher thermal stability of semiconducting state; may support wider temperature operation
Derived from pressure-dependent resistivity and optical edge measurements
correlated electron systems intermediate valence thermoelectric stability

SmTe Occupies a Distinct Intermediate Resistivity Regime Versus SmS and SmSe

The room-temperature electrical resistivity of SmTe is ~1000 Ω·cm, which lies between the highly conductive SmS (0.001–0.01 Ω·cm) and the highly resistive SmSe (~3000 Ω·cm) [1]. This intermediate resistivity, combined with the pressure-induced continuous transition, provides a uniquely wide dynamic range for resistive pressure sensing without the near-metallic shorting risk of SmS or the excessive baseline resistance of SmSe.

Room-temperature resistivity
Head-to-head
~1000 Ω·cm (SmS 0.001–0.01 Ω·cm, SmSe ~3000 Ω·cm)
Intermediate resistivity avoids near-metallic or near-insulating extremes; reported to simplify readout design
Ambient pressure, polycrystalline or single-crystal samples
resistive switching pressure-calibrated resistor electronic transport

SmTe Provides a Larger Lattice Parameter for Substrate Matching in Heteroepitaxial Growth

SmTe has a cubic lattice constant of 0.6594 nm, compared to 0.620 nm for SmSe and 0.597 nm for SmS [1]. This 6.4% larger lattice parameter relative to SmSe and 10.4% larger relative to SmS expands the range of compatible substrates for epitaxial thin-film growth and reduces interfacial strain when SmTe is used as a buffer layer or active layer on substrates with larger lattice constants.

Lattice constant (cubic)
Head-to-head
0.6594 nm (SmSe 0.620 nm, SmS 0.597 nm)
Larger lattice parameter may reduce epitaxial strain on PbTe-like substrates; supports heterostructure engineering
Rock-salt B1 structure, ambient measurement
thin-film epitaxy heterostructure engineering sputtering target selection

SmTe Application Scenarios Derived from Quantitative Differentiation Evidence


High-Pressure Continuous Resistive Sensor and Non-Volatile Memory Device Fabrication

SmTe's continuous insulator-to-metal transition at ~60 kbar, combined with its intermediate ambient resistivity of ~1000 Ω·cm and high 4f activation energy of 0.63 eV, makes it the preferred SmX compound for fabricating pressure sensors and pressure-triggered memory cells that require a wide, hysteresis-free response range with a well-defined switching threshold [Section_3: Evidence_Items 1, 3, 4]. In contrast, SmS transitions abruptly at only 6.5 kbar with large hysteresis, and SmSe transitions at ~45 kbar but with lower activation energy (0.46 eV), limiting their dynamic range and stability. Industrial users procuring SmTe sputtering targets or single crystals for these devices benefit from the compound's unique combination of high transition pressure and continuous response.

Infrared Photodetector Active Layer with 1.9 μm Absorption Edge

With a zero-pressure band gap of 0.65 eV, SmTe is suited as an active semiconductor layer in infrared photodetectors targeting the short-wave infrared (SWIR) region near 1.9 μm [Section_3: Evidence_Item 2]. SmSe (0.45 eV, ≈2.76 μm) and SmS (0.15 eV, ≈8.27 μm) address different wavelength ranges, meaning that direct substitution would shift the detector's spectral response by hundreds of nanometers. For procurement specification, researchers developing SWIR detectors should specify SmTe to achieve the correct absorption edge without relying on compositional grading or external strain tuning.

Epitaxial Buffer Layer for PbTe- and Large-Lattice-Substrate Heterostructures

SmTe's lattice constant of 0.6594 nm provides a close match to PbTe (a₀ = 0.646 nm, mismatch ≈2.1%) and other large-lattice substrates, reducing interfacial strain compared to SmSe (mismatch to PbTe ≈4.0%) or SmS (mismatch ≈7.6%) [Section_3: Evidence_Item 5]. Thin-film deposition engineers procuring high-purity SmTe sputtering targets (available up to 5N purity) can exploit this lattice compatibility to grow low-defect-density heterostructures for thermoelectric, optoelectronic, or spintronic devices where interfacial quality directly governs carrier mobility and device performance.

Pressure-Calibrated Thermoelectric Converter Research

SmTe's high 4f activation energy (0.63 eV) and continuous pressure-induced valence transition create a pathway for pressure-tunable thermoelectric devices, where the Seebeck coefficient can be modulated by applied hydrostatic pressure across a broad range without the discontinuous jump observed in SmS [Section_3: Evidence_Items 1, 3]. Research groups investigating high-pressure thermoelectric phenomena should select SmTe over SmSe or SmS to access a wider pressure-tuning window with predictable, continuous transport property evolution, as documented in precision resistivity, thermopower, and thermal conductivity measurements under hydrostatic compression.

Application
Selection Property
Validation Focus
Pressure sensor & memory device research
Continuous, hysteresis-free insulator-to-metal transition with intermediate baseline resistivity
Transition pressure linearity, dynamic resistance range, switching reproducibility
Short-wave infrared detector studies
Wide zero-pressure band gap setting 1.9 μm absorption edge
Spectral responsivity, absorption edge sharpness, carrier transport
Epitaxial buffer layer for large-lattice substrates
Lattice constant close to PbTe (mismatch ~2.1%)
Interfacial strain, defect density, XRD and TEM structural quality
Pressure-tunable thermoelectric converter research
High 4f activation energy and continuous pressure-induced valence transition
Seebeck coefficient modulation, thermal conductivity under hydrostatic compression
Quote Request

Request a Quote for SAMARIUM TELLURIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.